molecular formula C5H4ClN3O B1373633 3-Amino-6-chloropyrazine-2-carbaldehyde CAS No. 89284-26-4

3-Amino-6-chloropyrazine-2-carbaldehyde

Cat. No. B1373633
CAS RN: 89284-26-4
M. Wt: 157.56 g/mol
InChI Key: IJWURQKYEYQSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloropyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H4ClN3O . It has a molecular weight of 157.56 . The IUPAC name for this compound is 3-amino-6-chloro-2-pyrazinecarbaldehyde . The compound is also known by the synonym 6-chloro-3-imino-3,4-dihydropyrazine-2-carbaldehyde .


Molecular Structure Analysis

The InChI code for 3-Amino-6-chloropyrazine-2-carbaldehyde is 1S/C5H4ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H, (H2,7,8) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28°C .

Scientific Research Applications

Microwave-Assisted Synthesis Applications

3-Amino-6-chloropyrazine-2-carbaldehyde plays a role in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. This synthesis involves the reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, demonstrating its utility in creating novel pyrazine derivatives (Quiroga et al., 2008).

Synthesis of Heterocyclic Chalcones

Another application is found in the synthesis of heterocyclic chalcones and dipyrazolopyridines. This is achieved through the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, followed by their treatment with acetophenones and hydrazine hydrate (Quiroga et al., 2010).

Molecular Structure and Supramolecular Assembly

3-Amino-6-chloropyrazine-2-carbaldehyde is involved in the synthesis of reduced bipyrazoles from pyrazole precursors. This process includes synthesizing chalcones, which then undergo cyclocondensation reactions to produce reduced bipyrazoles. These compounds are significant for their detailed molecular structures and the study of supramolecular assembly (Cuartas et al., 2017).

Synthesis of Pyrazine Derivatives

The compound is also used in the synthesis of various pyrazine derivatives, such as in the preparation of 2-amino-3-benzoyl-5-bromopyrazine, which is instrumental in studies related to the luminescent chromophore coelenterazine (Jones et al., 1996).

Synthesis of Pteridines

3-Amino-6-chloropyrazine-2-carbaldehyde is crucial in synthesizing 4-unsubstituted pteridines. This synthesis process involves converting the compound into different derivatives, which are then cyclized to produce various pteridines, demonstrating its versatility in creating nucleic acid analogues and related compounds (Albert & Ohta, 1971).

properties

IUPAC Name

3-amino-6-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWURQKYEYQSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717053
Record name 3-Amino-6-chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89284-26-4
Record name 3-Amino-6-chloro-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89284-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.